molecular formula C23H26N2O5 B2516768 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide CAS No. 955764-97-3

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2516768
CAS No.: 955764-97-3
M. Wt: 410.47
InChI Key: LULLWHAGVPAKEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with a cyclopropanecarbonyl group at the 2-position and a 3,4,5-trimethoxybenzamide moiety at the 7-position. Its molecular formula can be deduced as C₂₅H₂₇N₂O₅ (calculated molecular weight: 453.5 g/mol), though experimental validation is required.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-28-19-11-16(12-20(29-2)21(19)30-3)22(26)24-18-7-6-14-8-9-25(13-17(14)10-18)23(27)15-4-5-15/h6-7,10-12,15H,4-5,8-9,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULLWHAGVPAKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antitumor and antimicrobial properties, and presents relevant data tables and findings from case studies.

  • Chemical Formula : C19H22N2O4
  • Molecular Weight : 338.39 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COC(=O)N(C1=CC=C(C=C1)OC)C(=O)C2CC2N(C(=O)C3CC3)C(=O)C4CC4

Biological Activity Overview

Recent studies have highlighted the compound's potential as an antitumor agent and its activity against various microbial strains. The following sections detail these findings.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit notable cytotoxic effects against cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
  • Methods Used : MTS cytotoxicity assay and BrdU proliferation assay in both 2D and 3D cell culture systems.

Table 1: IC50 Values for Antitumor Activity

CompoundCell LineIC50 (μM) - 2DIC50 (μM) - 3D
Compound AA5496.75 ± 0.199.31 ± 0.78
Compound BHCC8275.13 ± 0.977.02 ± 3.25
Compound CNCI-H3580.85 ± 0.051.73 ± 0.01

These results suggest that the compound has a strong potential for further development as an antitumor drug due to its ability to inhibit cell proliferation effectively.

Antimicrobial Activity

In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various bacterial strains:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Candida albicans.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL
C. albicans>64 μg/mL

These findings indicate that while the compound exhibits some antimicrobial properties, further optimization may be needed to enhance its efficacy against certain pathogens.

Case Studies and Research Findings

A study published in a peer-reviewed journal highlighted the synthesis of similar compounds and their evaluation for biological activities. The researchers noted that modifications in the chemical structure could lead to improved potency against cancer cells while reducing toxicity to normal cells .

In another study focusing on benzimidazole derivatives with similar frameworks, compounds demonstrated significant cytotoxicity against multiple cancer cell lines while exhibiting moderate antibacterial effects . These studies underline the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other tetrahydroisoquinoline derivatives, differing primarily in substituents on the benzamide group and the carbonyl-linked moiety. Below is a comparative analysis based on available

Substituent Variations and Molecular Properties

Compound Name Benzamide Substituent Tetrahydroisoquinoline Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4,5-trimethoxy Cyclopropanecarbonyl C₂₅H₂₇N₂O₅ 453.5 (calculated) Electron-rich benzamide; strained cyclopropane enhances rigidity
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide 4-(trifluoromethyl) Cyclopropanecarbonyl C₂₁H₁₉F₃N₂O₂ 388.4 Electron-withdrawing CF₃ group; lower molecular weight; potential metabolic stability
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide 2,3,4-trimethoxy Furan-2-carbonyl C₂₄H₂₄N₂O₆ 436.5 Planar furan ring; altered methoxy positioning affects electronic distribution

Structural and Functional Implications

In contrast, the 4-trifluoromethyl group in the analog introduces hydrophobicity and electron withdrawal, which may improve membrane permeability but reduce solubility. The 2,3,4-trimethoxy isomer disrupts symmetry, possibly altering steric interactions with target proteins.

The furan-2-carbonyl substituent introduces aromaticity and planar geometry, which could favor π-π stacking interactions but reduce steric hindrance compared to cyclopropane.

Physicochemical Properties :

  • The target compound’s higher molecular weight (453.5 vs. 388.4–436.5) suggests increased lipophilicity, which may impact bioavailability.
  • The CF₃ group in could enhance metabolic stability by resisting oxidative degradation, whereas the furan in might be prone to cytochrome P450-mediated oxidation.

Research Findings and Hypotheses

  • Binding Affinity : The 3,4,5-trimethoxybenzamide group may exhibit stronger hydrogen-bonding interactions compared to CF₃ or asymmetrical methoxy groups, as seen in kinase inhibitors like PKC inhibitors .
  • Synthetic Accessibility : The cyclopropanecarbonyl moiety likely requires specialized synthetic routes (e.g., cyclopropanation via Simmons-Smith reaction), whereas furan-2-carbonyl derivatives are more straightforward to synthesize .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.